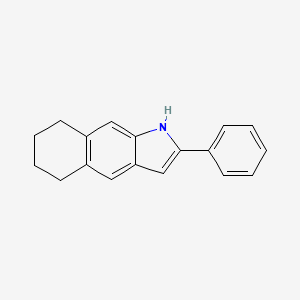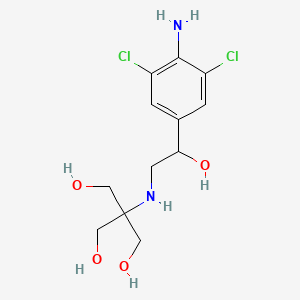
Benzenethiol--N,N-diethylethanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol–N,N-diethylethanamine (1/1) is a compound formed by the combination of benzenethiol and N,N-diethylethanamine in a 1:1 ratio. Benzenethiol, also known as thiophenol, is an organosulfur compound with the formula C6H5SH. It is characterized by a benzene ring attached to a thiol group. N,N-diethylethanamine, commonly known as triethylamine, is a tertiary amine with the formula (C2H5)3N. This compound is widely used in organic synthesis and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol–N,N-diethylethanamine (1/1) typically involves the reaction of benzenethiol with N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Benzenethiol–N,N-diethylethanamine (1/1) involves large-scale synthesis using automated reactors. The reactants are fed into the reactor in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then separated and purified using industrial-scale distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenethiol–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The thiol group in benzenethiol can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Nitrobenzenes, halobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
Benzenethiol–N,N-diethylethanamine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenethiol–N,N-diethylethanamine (1/1) involves the interaction of its thiol and amine groups with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or activation of their functions. The amine group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenethiol: Similar in structure but lacks the amine group.
N,N-diethylethanamine: Similar in structure but lacks the thiol group.
Thiophenol: Another name for benzenethiol, similar in properties.
Uniqueness
Benzenethiol–N,N-diethylethanamine (1/1) is unique due to the presence of both thiol and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
37602-52-1 |
|---|---|
Molekularformel |
C12H21NS |
Molekulargewicht |
211.37 g/mol |
IUPAC-Name |
benzenethiol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C6H6S/c1-4-7(5-2)6-3;7-6-4-2-1-3-5-6/h4-6H2,1-3H3;1-5,7H |
InChI-Schlüssel |
RCLSHBDBAGGVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


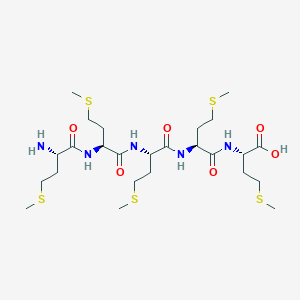
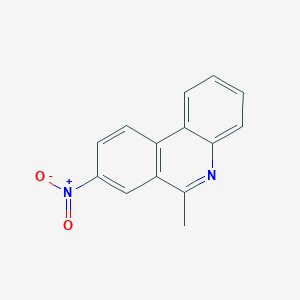
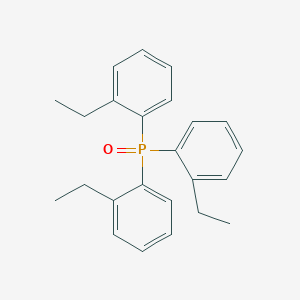
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)

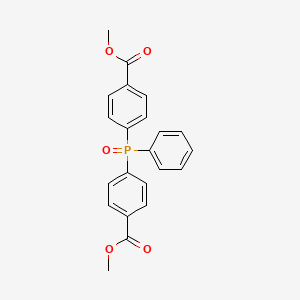
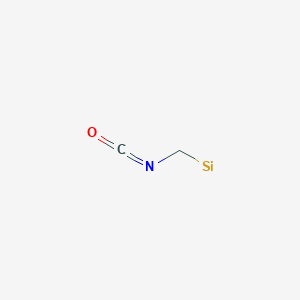
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

